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Cat. No.: B13911797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics is rapidly evolving, with a significant focus

on orally available small molecules that can offer convenience and potentially different safety

profiles compared to injectable biologics. Interleukin-17A (IL-17A) has emerged as a critical

target in a variety of autoimmune and inflammatory diseases. This guide provides a

comparative overview of the pharmacokinetics of three oral small molecule IL-17A inhibitors

that have entered clinical development: LY3509754 from Eli Lilly, cedirogant (ABBV-157) from

AbbVie, and LEO 153339 from LEO Pharma.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for LY3509754 and

cedirogant based on data from Phase I clinical trials in healthy volunteers and patients with

psoriasis. Data for LEO 153339 from its completed Phase I trial have not yet been publicly

disclosed. Preclinical and predicted human pharmacokinetic parameters for a lead compound

from LEO Pharma are included for context.
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Parameter LY3509754
Cedirogant (ABBV-
157)

LEO Pharma
Compound
(Preclinical/Predict
ed)

Mechanism of Action IL-17A Inhibitor
Inverse agonist of

RORγt

IL-17A/IL-17AR

Interaction Modulator

Tmax (hours) 1.5 - 3.5 2 - 5 Not Available

Terminal Half-life (t½)

(hours)
11.4 - 19.1 16 - 28 Predicted: ~16

Cmax

Dose-dependent

increases in exposure

observed

Steady-state Cmax

predicted to be 11.8

mg/L (375 mg once-

daily on Day 14)

Not Available

AUC

Dose-dependent

increases in exposure

observed

Less than dose-

proportional from 75

to 375 mg q.d. doses

Not Available

Clearance (CL/F) Not explicitly stated
Apparent clearance:

24.5 L/day

Predicted: 1.5

mL/min/kg

Volume of Distribution

(Vd/F)
Not explicitly stated

Apparent volume of

distribution: 28.2 L
Predicted: 2 L/kg

Clinical Status

Phase I (Terminated

due to safety

concerns)

Phase II
Phase I (Completed,

results not yet posted)

Note: The LEO Pharma compound data is based on a lead candidate and predictions, not on

the specific clinical candidate LEO 153339.

Experimental Protocols
The pharmacokinetic data presented above were primarily generated from Phase I,

randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in
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healthy volunteers and, in the case of cedirogant, also in patients with moderate to severe

plaque psoriasis.

A general workflow for such a clinical trial is outlined below.

General Pharmacokinetic Study Workflow
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Pre-Dose Phase

Dosing and Sampling Phase

Bioanalytical and Data Analysis Phase

Post-Dose Phase

Subject Screening and Enrollment

Baseline Assessments (Physical Exam, Vitals, ECG, Labs)

Single or Multiple Ascending Doses of Investigational Drug or Placebo

Serial Blood Sampling at Pre-defined Timepoints

Urine and/or Feces Collection (Optional)

Quantification of Drug and/or Metabolites in Plasma/Serum

Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½)

Statistical Analysis and Dose Proportionality Assessment

Safety and Tolerability Monitoring

Follow-up Assessments

Click to download full resolution via product page
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Caption: A typical workflow for a Phase I clinical trial to assess the pharmacokinetics of an oral

drug.

Key aspects of the experimental protocols for the cited studies include:

Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to

evaluate the pharmacokinetic profile after single and repeated administrations.

Participants: Healthy adult volunteers are typically enrolled in initial SAD and MAD studies.

For some drugs, like cedirogant, studies are also conducted in the target patient population

(e.g., patients with psoriasis).

Drug Administration: The investigational drug is administered orally, often as capsules or a

suspension, with a standardized volume of water. The effect of food on absorption is also

sometimes evaluated.

Sample Collection: Blood samples are collected at frequent intervals before and after drug

administration to characterize the plasma concentration-time profile.

Bioanalysis: Validated analytical methods, such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS), are used to accurately quantify the concentration of the drug and

its major metabolites in plasma.

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life. For

cedirogant, a population pharmacokinetic model was also developed to describe its

absorption and disposition.

IL-17 Signaling Pathway
Understanding the mechanism of action of these inhibitors requires knowledge of the IL-17

signaling pathway. IL-17A, a key cytokine produced by Th17 cells, plays a crucial role in the

inflammatory response. It signals through a receptor complex composed of IL-17RA and IL-

17RC. This initiates a downstream signaling cascade that leads to the production of pro-

inflammatory cytokines, chemokines, and antimicrobial peptides.
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Caption: Simplified diagram of the IL-17A signaling pathway.
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Oral small molecule inhibitors can interfere with this pathway at different points. For instance,

some molecules may directly bind to IL-17A, preventing its interaction with the receptor, while

others, like cedirogant, act as inverse agonists of RORγt, a key transcription factor for Th17 cell

differentiation and IL-17 production.

Concluding Remarks
The development of oral small molecule inhibitors targeting the IL-17A pathway represents a

significant advancement in the potential treatment of autoimmune and inflammatory diseases.

The pharmacokinetic profiles of LY3509754 and cedirogant suggest that once-daily oral dosing

is achievable. However, the termination of the LY3509754 program due to safety concerns

highlights the challenges in developing safe and effective oral immunomodulators. The

forthcoming clinical data for LEO 153339 will be crucial in further understanding the therapeutic

potential of this class of molecules. As more data becomes available, a clearer picture of the

comparative efficacy and safety of these agents will emerge, guiding future drug development

efforts in this promising area.

To cite this document: BenchChem. [A Comparative Analysis of Oral Small Molecule IL-17A
Inhibitors: Pharmacokinetic Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13911797#comparative-pharmacokinetics-of-oral-
small-molecule-il-17a-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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